Cas no 1897743-27-9 ((5-(Pyridin-2-yl)isoxazol-4-yl)methanol)

(5-(Pyridin-2-yl)isoxazol-4-yl)methanol is a versatile organic compound with significant potential in medicinal chemistry. It features a pyridin-2-yl isoxazol-4-yl moiety, which enhances its pharmacological activity. This compound exhibits high purity and stability, making it suitable for research and development in drug discovery. Its unique structure allows for the design of novel therapeutic agents with potential applications in various disease areas.
(5-(Pyridin-2-yl)isoxazol-4-yl)methanol structure
1897743-27-9 structure
商品名:(5-(Pyridin-2-yl)isoxazol-4-yl)methanol
CAS番号:1897743-27-9
MF:C9H8N2O2
メガワット:176.172021865845
CID:5044848

(5-(Pyridin-2-yl)isoxazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (5-(pyridin-2-yl)isoxazol-4-yl)methanol
    • (5-pyridin-2-yl-1,2-oxazol-4-yl)methanol
    • (5-(Pyridin-2-yl)isoxazol-4-yl)methanol
    • インチ: 1S/C9H8N2O2/c12-6-7-5-11-13-9(7)8-3-1-2-4-10-8/h1-5,12H,6H2
    • InChIKey: BNTBELICZWUEIU-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2C=CC=CN=2)=C(C=N1)CO

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • トポロジー分子極性表面積: 59.2
  • 疎水性パラメータ計算基準値(XlogP): 0.1

(5-(Pyridin-2-yl)isoxazol-4-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-1264-10g
(5-(pyridin-2-yl)isoxazol-4-yl)methanol
1897743-27-9 95%+
10g
$2003.0 2023-09-07
TRC
P262161-100mg
(5-(Pyridin-2-yl)isoxazol-4-yl)methanol
1897743-27-9
100mg
$ 115.00 2022-06-03
Life Chemicals
F1907-1264-0.5g
(5-(pyridin-2-yl)isoxazol-4-yl)methanol
1897743-27-9 95%+
0.5g
$453.0 2023-09-07
TRC
P262161-500mg
(5-(Pyridin-2-yl)isoxazol-4-yl)methanol
1897743-27-9
500mg
$ 455.00 2022-06-03
Life Chemicals
F1907-1264-1g
(5-(pyridin-2-yl)isoxazol-4-yl)methanol
1897743-27-9 95%+
1g
$477.0 2023-09-07
Life Chemicals
F1907-1264-5g
(5-(pyridin-2-yl)isoxazol-4-yl)methanol
1897743-27-9 95%+
5g
$1431.0 2023-09-07
TRC
P262161-1g
(5-(Pyridin-2-yl)isoxazol-4-yl)methanol
1897743-27-9
1g
$ 680.00 2022-06-03
Life Chemicals
F1907-1264-0.25g
(5-(pyridin-2-yl)isoxazol-4-yl)methanol
1897743-27-9 95%+
0.25g
$430.0 2023-09-07
Life Chemicals
F1907-1264-2.5g
(5-(pyridin-2-yl)isoxazol-4-yl)methanol
1897743-27-9 95%+
2.5g
$954.0 2023-09-07

(5-(Pyridin-2-yl)isoxazol-4-yl)methanol 関連文献

(5-(Pyridin-2-yl)isoxazol-4-yl)methanolに関する追加情報

Introduction to (5-(Pyridin-2-yl)isoxazol-4-yl)methanol (CAS No: 1897743-27-9)

(5-(Pyridin-2-yl)isoxazol-4-yl)methanol, identified by the CAS number 1897743-27-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol exhibits a unique structural framework that combines a pyridine moiety with an isoxazole ring, making it a versatile intermediate in the development of novel therapeutic agents. The compound's molecular architecture suggests potential applications in modulating biological pathways, particularly those involving enzyme inhibition and receptor binding.

The pyridine component of (5-(Pyridin-2-yl)isoxazol-4-yl)methanol is well-known for its ability to interact with biological targets such as enzymes and receptors, often through hydrogen bonding and hydrophobic interactions. This feature has made pyridine derivatives valuable in drug design, particularly in the development of small-molecule inhibitors. The isoxazole ring, on the other hand, introduces additional functional groups that can participate in various chemical reactions, including nucleophilic additions and cyclizations, which are crucial for constructing more complex molecular structures.

In recent years, there has been growing interest in leveraging the structural features of (5-(Pyridin-2-yl)isoxazol-4-yl)methanol for the development of new pharmaceuticals. For instance, studies have demonstrated its potential utility in creating inhibitors targeting inflammatory pathways. The compound's ability to engage with biological systems makes it a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of (5-(Pyridin-2-yl)isoxazol-4-yl)methanol is its synthetic versatility. The presence of both a hydroxymethyl group and a reactive isoxazole ring allows for diverse chemical modifications. These modifications can be tailored to enhance specific pharmacological properties, such as solubility, bioavailability, and metabolic stability. Such flexibility is essential for optimizing drug candidates throughout the development pipeline.

The compound has also been explored in the context of bioorganic synthesis, where its unique framework serves as a scaffold for constructing more complex molecules. Researchers have utilized (5-(Pyridin-2-yl)isoxazol-4-yl)methanol to develop novel analogs with enhanced binding affinity and selectivity. These efforts are critical for improving drug efficacy while minimizing off-target effects.

The latest research highlights several innovative applications of (5-(Pyridin-2-yl)isoxazol-4-yl)methanol. For example, studies have shown its potential in designing kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The compound's ability to disrupt kinase activity by binding to specific residues within the enzyme's active site makes it a valuable tool in this area.

In addition to its role in kinase inhibition, (5-(Pyridin-2-yl)isoxazol-4-yl)methanol has been investigated for its potential in modulating other biological targets. Research indicates that it may interact with receptors involved in pain perception and neurotransmitter release. These interactions could lead to the development of new treatments for neurological disorders.

The synthesis of (5-(Pyridin-2-yl)isoxazol-4-yl)methanol) involves multi-step organic reactions that highlight the compound's synthetic challenge and elegance. The process typically begins with the formation of the isoxazole ring followed by functionalization with the pyridine moiety. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.

The pharmacological evaluation of (5-(Pyridin-2-yl)isoxazol-4-ylmethanol) has revealed promising results in preclinical studies. These studies have demonstrated its ability to inhibit target enzymes with high selectivity and low toxicity. Such findings underscore the compound's potential as a lead molecule for further drug development.

The future prospects of (5-(Pyridin--2--ylylisoxazol--4--ylylmethanol) are vast, with ongoing research aimed at expanding its therapeutic applications. Innovations in computational chemistry and high-throughput screening are expected to accelerate the discovery of new derivatives with improved pharmacological profiles.

In conclusion, (5-(Pyridin--2--ylylisoxazol--4--ylylmethanol) (CAS No: 1897743--27--9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it a valuable intermediate for developing novel therapeutic agents. As research continues to uncover new applications and optimize its pharmacological properties, this compound is poised to play a crucial role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd